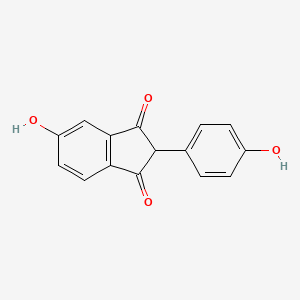
5-Hydroxy-2-(4-hydroxyphenyl)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dihydroxy-2-(4-hydroxy-phenyl)-inden-1-one is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of hydroxyl groups and a phenyl group attached to an indene backbone. This compound has garnered interest due to its potential biological activities and its role as a building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydroxy-2-(4-hydroxy-phenyl)-inden-1-one can be achieved through several methods. One common approach involves the reaction of resveratrol (trans-3,4’,5-trihydroxystilbene) with dimethylformamide and phosphorus oxychloride in acetonitrile under ice-bath conditions
Industrial Production Methods
Industrial production of 3,6-Dihydroxy-2-(4-hydroxy-phenyl)-inden-1-one typically involves scaling up the synthetic routes mentioned above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
3,6-Dihydroxy-2-(4-hydroxy-phenyl)-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Substituted phenyl derivatives with various functional groups.
科学研究应用
3,6-Dihydroxy-2-(4-hydroxy-phenyl)-inden-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,6-Dihydroxy-2-(4-hydroxy-phenyl)-inden-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
相似化合物的比较
Similar Compounds
Resveratrol: A structurally related compound with similar antioxidant properties.
Quercetin: Another hydroxylated phenyl compound with anti-inflammatory and anticancer activities.
Curcumin: Known for its antioxidant and anti-inflammatory properties.
Uniqueness
3,6-Dihydroxy-2-(4-hydroxy-phenyl)-inden-1-one is unique due to its indene backbone, which imparts distinct chemical and biological properties.
属性
分子式 |
C15H10O4 |
|---|---|
分子量 |
254.24 g/mol |
IUPAC 名称 |
5-hydroxy-2-(4-hydroxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H10O4/c16-9-3-1-8(2-4-9)13-14(18)11-6-5-10(17)7-12(11)15(13)19/h1-7,13,16-17H |
InChI 键 |
QKHHOGHOHPKHGS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2C(=O)C3=C(C2=O)C=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



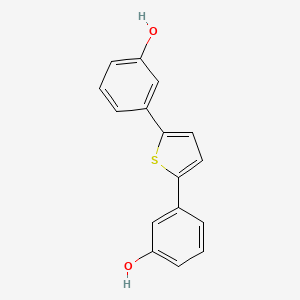

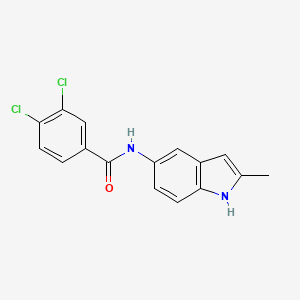
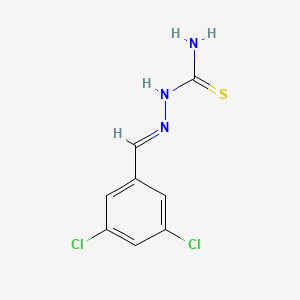
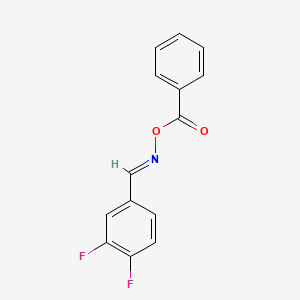
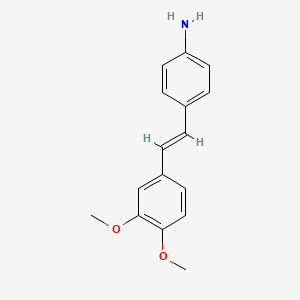

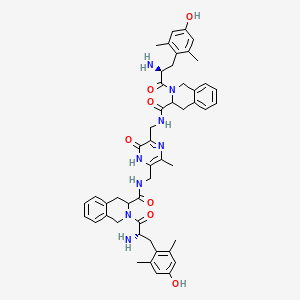
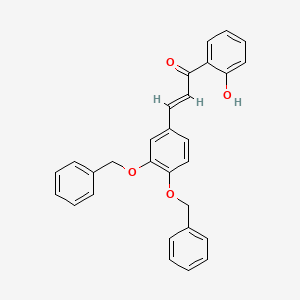
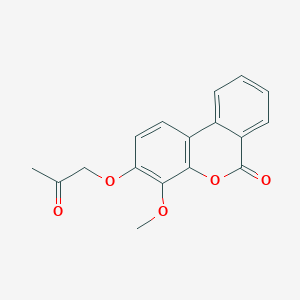
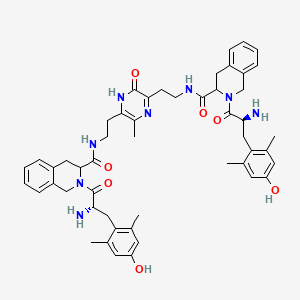
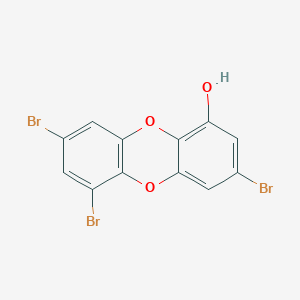
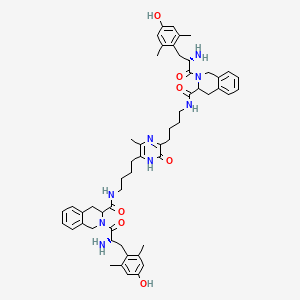
![3-[(2,5-Dimethyl-4-thiazolyl)ethynyl]pyridine](/img/structure/B10842735.png)